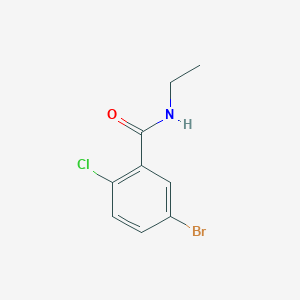

5-bromo-2-chloro-N-ethylbenzamide

Descripción

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

5-bromo-2-chloro-N-ethylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BrClNO/c1-2-12-9(13)7-5-6(10)3-4-8(7)11/h3-5H,2H2,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HQSZTPWXSDKGAC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC(=O)C1=C(C=CC(=C1)Br)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BrClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30359598 | |

| Record name | ETHYL 5-BROMO-2-CHLOROBENZAMIDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30359598 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.53 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

150079-92-8 | |

| Record name | ETHYL 5-BROMO-2-CHLOROBENZAMIDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30359598 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Pathways and Reaction Chemistry of 5 Bromo 2 Chloro N Ethylbenzamide

Precursor Synthesis Strategies

The primary precursor for the target compound is 5-bromo-2-chlorobenzoic acid. Its synthesis is a critical first step, and various strategies have been developed to produce this intermediate efficiently.

The most common methods for synthesizing 5-bromo-2-chlorobenzoic acid start with simpler halogenated aromatic compounds. The choice of precursor and reaction conditions can significantly impact the yield and purity of the final product.

One prevalent industrial method involves the direct bromination of 2-chlorobenzoic acid. This electrophilic aromatic substitution reaction typically employs a brominating agent like N-bromosuccinimide (NBS) or elemental bromine in the presence of a strong acid, such as sulfuric acid. The use of a sulfuric acid system can enhance selectivity and yield while minimizing the formation of unwanted isomers. Another approach starts with 2-chlorobenzotrichloride, which is first brominated and then hydrolyzed in acidic conditions to yield 5-bromo-2-chlorobenzoic acid. google.comgoogle.com This "one-pot" method is advantageous as it uses readily available raw materials and avoids the need to purify the intermediate, leading to high yield and purity. google.com

A different strategy begins with 5-bromo-2-aminobenzoic acid derivatives. These precursors undergo diazotization followed by a Sandmeyer-type reaction to introduce the chloro-substituent, which is then hydrolyzed to give the desired benzoic acid. This method is noted for producing a product with few isomer impurities. epo.org

| Starting Material | Reagents | Key Steps | Reference |

| 2-Chlorobenzoic Acid | N-Bromosuccinimide (NBS), Sulfuric Acid | Electrophilic Bromination | |

| 2-Chlorobenzotrichloride | Bromine (or other brominating agent), Acid | Bromination, Hydrolysis | google.comgoogle.com |

| 5-Bromo-2-aminobenzoic acid derivative | NaNO₂, HCl, CuCl | Diazotization, Sandmeyer Reaction, Hydrolysis | epo.org |

This table provides a summary of selected synthetic routes for 5-bromo-2-chlorobenzoic acid.

The synthesis of halogenated benzoic acids, as a class of compounds, relies on several fundamental organic reactions. Direct halogenation of a benzoic acid substrate is a common approach, where a halogenating agent is reacted in the presence of an alkaline compound to achieve high regioselectivity. google.com

Alternatively, functional group transformations on a pre-halogenated benzene (B151609) ring are widely used. For instance, a halogenated toluene (B28343) derivative can be oxidized to the corresponding benzoic acid using strong oxidizing agents like potassium permanganate. youtube.com Another classic method is the carboxylation of a Grignard reagent, which can be prepared from a di-halogenated benzene, such as bromobenzene. youtube.comwikipedia.org Furthermore, halogen exchange reactions, like the Finkelstein reaction, can be used to replace one halogen with another on the aromatic ring.

Amide Bond Formation Methodologies

Once the 5-bromo-2-chlorobenzoic acid precursor is obtained, the next crucial step is the formation of the amide bond with ethylamine (B1201723) to produce 5-bromo-2-chloro-N-ethylbenzamide.

Acylation is the most direct method for forming the benzamide (B126). This involves converting the carboxylic acid group of 5-bromo-2-chlorobenzoic acid into a more reactive derivative, most commonly an acid chloride. wikipedia.org This is typically achieved by reacting the benzoic acid with an agent like thionyl chloride or oxalyl chloride. google.com The resulting 5-bromo-2-chlorobenzoyl chloride is then reacted with ethylamine in a nucleophilic acyl substitution reaction. ncert.nic.inyoutube.com A base, such as pyridine, is often added to neutralize the HCl generated during the reaction, driving the equilibrium towards the product. ncert.nic.in

N-alkylation represents an alternative, though less direct, route where a pre-existing amide is alkylated. For example, 5-bromo-2-chlorobenzamide (B65784) could be treated with an ethyl halide in the presence of a base to introduce the ethyl group onto the nitrogen atom. organic-chemistry.org Palladium-catalyzed "borrowing hydrogen" strategies have also been developed for the N-alkylation of benzamides using alcohols as the alkylating agent. researchgate.net

To avoid the often harsh conditions of forming an acid chloride, a wide array of coupling reagents has been developed to facilitate the direct formation of an amide bond between a carboxylic acid and an amine. researchgate.net These reagents activate the carboxylic acid in situ, allowing for a milder and often more efficient reaction.

Commonly used coupling reagents include carbodiimides like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often used in conjunction with an additive like 1-hydroxybenzotriazole (B26582) (HOBt) or 4-dimethylaminopyridine (B28879) (DMAP). researchgate.netnih.gov The EDC/HOBt system forms a highly reactive HOBt ester intermediate that readily reacts with the amine. nih.gov Other classes of coupling reagents include uronium/aminium salts such as HATU and phosphonium (B103445) salts. nih.govacs.org These reagents are widely employed in medicinal chemistry for their efficiency and broad substrate compatibility, even with electron-deficient amines. nih.govacs.org

| Coupling Reagent Class | Example(s) | Mechanism of Action | Reference |

| Carbodiimide | EDC, DCC | Forms an O-acylisourea intermediate, which reacts with the amine. Often used with additives like HOBt or DMAP. | researchgate.netnih.gov |

| Uronium/Aminium | HATU, HBTU | Forms a highly reactive activated ester, facilitating rapid acylation of the amine. | nih.govacs.org |

| Triazine | DMT/NMM/TsO⁻ | Effective for amide synthesis in both organic and aqueous media. | researchgate.net |

| Phosphonium | BOP-Cl | Used for routine coupling reactions. | researchgate.net |

This table summarizes common coupling reagents used in amide bond formation.

Derivatization Reactions of the Benzamide Moiety

The structure of this compound contains several reactive sites that allow for further chemical modification, or derivatization. The halogen atoms on the aromatic ring, the N-H proton of the amide, and the carbonyl group are all potential sites for subsequent reactions.

The carbon-halogen bonds can undergo nucleophilic substitution reactions, where the bromine or chlorine atoms are replaced by other functional groups. The carbon-bromine bond is generally more reactive and has a lower bond dissociation energy than the carbon-chlorine bond, making it a more likely site for initial substitution. For example, 5-bromo-2-chlorobenzoic acid is used as a starting material in the synthesis of other complex molecules like 5-bromo-2-chloro-4'-ethoxy benzophenone, demonstrating the reactivity of the acyl chloride intermediate in Friedel-Crafts acylation reactions. google.comchemspider.com

The amide group itself offers pathways for derivatization. The nitrogen atom, after deprotonation, can be further alkylated. organic-chemistry.org Additionally, derivatives have been synthesized from structurally similar compounds like 5-bromo-2-hydroxy-benzamide, which has been converted into corresponding esters and hydrazones by reacting at the phenolic hydroxyl group and the amide functionality, respectively. lew.ro These transformations suggest that similar derivatizations could be possible for this compound, leading to a wide range of new chemical entities.

Electrophilic and Nucleophilic Substitution Reactions

The benzene ring of this compound is substituted with both electron-withdrawing (chloro, bromo, and the amide carbonyl) and directing groups, which influences its susceptibility to further substitution.

Electrophilic Aromatic Substitution: The aromatic ring of halogenated benzamides can undergo electrophilic aromatic substitution, allowing for the introduction of additional substituents. smolecule.com The existing groups on the ring—a chloro group at position 2, a bromo group at position 5, and the N-ethylamido group at position 1—direct incoming electrophiles. Both the halogens and the amide group typically direct incoming electrophiles to the ortho and para positions. However, the combined steric hindrance and electronic effects of the current substituents make further electrophilic substitution challenging and can lead to a mixture of products. Common electrophilic substitution reactions include nitration, sulfonation, and Friedel-Crafts alkylation and acylation. masterorganicchemistry.com

Nucleophilic Aromatic Substitution (NAS): The halogen substituents on the benzamide ring are susceptible to replacement by nucleophiles. The bromine atom at the 5-position is particularly reactive towards nucleophilic aromatic substitution, a reactivity enhanced by the electron-withdrawing nature of the amide group. In contrast, the chlorine atom at the 2-position is less reactive, often requiring harsher reaction conditions for substitution.

Common nucleophilic substitution reactions include:

Hydroxylation: The bromine atom can be replaced with a hydroxyl group using reagents like sodium hydroxide (B78521) (NaOH).

Alkoxylation: Reagents such as potassium tert-butoxide (KOtBu) can be used to introduce an alkoxy group. smolecule.com

Azide (B81097) Substitution: Sodium azide (NaN₃) in a solvent like DMF can replace the bromine to form the corresponding 5-azido derivative.

Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction allows for the substitution of the bromine atom with various amines. For instance, using a catalyst like Pd₂(dba)₃ with a suitable ligand such as Xantphos, the bromine can be replaced by an amine like morpholine.

Halogen Exchange (Finkelstein-type Reaction): The bromine can be exchanged for iodine by reacting the compound with potassium iodide (KI) and a copper(I) iodide (CuI) catalyst in a solvent like DMF at elevated temperatures.

| Reaction Type | Reagents/Conditions | Product Type | Source |

|---|---|---|---|

| Azide Substitution | NaN₃, DMF, 80°C | 5-Azido-2-chloro-N-ethylbenzamide | |

| Buchwald-Hartwig Amination | Amine, Pd₂(dba)₃, Xantphos | 5-Amino-2-chloro-N-ethylbenzamide derivative | |

| Halogen Exchange | KI, CuI, DMF, 120°C | 2-Chloro-N-ethyl-5-iodobenzamide | |

| Hydroxylation | NaOH | 2-Chloro-N-ethyl-5-hydroxybenzamide |

Oxidation and Reduction Transformations of Halogenated Amides

The functional groups of this compound can undergo various oxidation and reduction reactions.

Oxidation: Strong oxidizing agents can transform the functional groups of the molecule. For instance, oxidation may lead to the formation of the corresponding carboxylic acids. While the aromatic ring itself is relatively stable, the N-ethyl group could potentially be oxidized under specific conditions. Hypervalent iodine reagents are also utilized for the oxidation of substituted benzamide derivatives under mild conditions. researchgate.net

Reduction: The compound can be targeted by various reducing agents.

Amide Reduction: The amide group can be reduced to a secondary amine. A powerful reducing agent like lithium aluminum hydride (LiAlH₄) can reduce the carbonyl of the amide group to a methylene (B1212753) group, yielding 5-bromo-2-chloro-N,N-diethylbenzylamine.

Reductive Dehalogenation: The carbon-halogen bonds can be cleaved under reductive conditions. Photocatalytic methods have been developed that involve the reductive activation of the carbon-halide bond. acs.orgdiva-portal.org For example, using a photocatalyst like methylene blue in a micellar system can facilitate the reduction of halogenated benzamides. acs.orgdiva-portal.org

| Transformation | Reagents/Conditions | Resulting Functional Group | Source |

|---|---|---|---|

| Oxidation | KMnO₄ or CrO₃ | Carboxylic Acid | |

| Amide Reduction | LiAlH₄ or NaBH₄ | Amine | |

| Photocatalytic Reduction | Photocatalyst (e.g., Methylene Blue), Light Source | Facilitated reduction of C-X bond | acs.orgdiva-portal.org |

Hydrolytic Pathways and Stability of Amide Bonds

The amide bond is a key functional group, and its stability is crucial for the integrity of the molecule. Amide bonds are generally stable but can be cleaved through hydrolysis under either acidic or basic conditions. This process breaks the amide linkage, yielding a carboxylic acid (5-bromo-2-chlorobenzoic acid) and an amine (ethylamine).

The stability of the amide bond in halogenated benzamides is influenced by the electronic effects of the substituents on the aromatic ring. The electron-withdrawing nature of the chloro and bromo substituents can influence the reactivity of the carbonyl carbon, potentially affecting the rate of hydrolysis. The reaction typically requires elevated temperatures to proceed at a significant rate. This hydrolytic instability is a critical consideration in the handling and application of the compound, especially in aqueous environments or under conditions of extreme pH.

Computational and Theoretical Investigations of 5 Bromo 2 Chloro N Ethylbenzamide

Quantum Chemical Calculations

Quantum chemical calculations, grounded in the principles of quantum mechanics, are employed to determine the properties of a molecule. These calculations provide a detailed picture of the electron distribution and energy states, which are fundamental to a molecule's identity and behavior.

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, utilized to investigate the electronic structure of molecules. It is particularly effective for optimizing molecular geometry and predicting various electronic properties. DFT calculations allow for the determination of key structural parameters such as bond lengths and angles.

In computational studies of similar halogenated aromatic compounds, DFT methods, often using basis sets like 6-311G++(d,p) or B3LYP/6-31G(d,p), have been shown to accurately predict molecular geometries that closely match experimental data from X-ray crystallography. mdpi.comnih.gov For instance, in a study on a related bromo-chloro substituted pyrimidine (B1678525) derivative, the molecular structure was optimized using DFT, and the results were compared with single-crystal X-ray diffraction data, showing strong agreement and validating the computational model. uomphysics.net The analysis reveals how the presence of bromine and chlorine substituents influences the planarity and orientation of different parts of the molecule. uomphysics.net

Table 1: Illustrative Comparison of Experimental and DFT-Calculated Structural Parameters for a Related Halogenated Compound

This table presents data for N-[2-(5-bromo-2-chloro-pyrimidin-4-yl)thio)-4-methoxyphenyl]-4-chlorobenzenesulfonamide to illustrate the accuracy of DFT methods.

| Parameter | Experimental (XRD) Value | Calculated (DFT) Value | Source |

|---|---|---|---|

| C-Br Bond Length (Å) | 1.885 | 1.902 | uomphysics.net |

| C-Cl Bond Length (Å) | 1.731 | 1.754 | uomphysics.net |

| Dihedral Angle (°) | 63.29 | 65.10 | uomphysics.net |

Frontier Molecular Orbital (FMO) theory simplifies chemical reactivity to the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.orglibretexts.org The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap (ΔE) is a critical indicator of molecular stability; a larger gap suggests higher stability and lower chemical reactivity. dntb.gov.ua

For molecules containing bromo-chloro substitutions, the electron density of the HOMO is often concentrated on the substituted phenyl ring, while the LUMO density is distributed across the electron-withdrawing groups. nih.govuomphysics.net This distribution is key to predicting how the molecule will interact with other reagents. A smaller energy gap can also suggest potential for nonlinear optical (NLO) properties. dntb.gov.ua

Table 2: Representative Frontier Molecular Orbital Energies from a DFT Study of a Bromo-Substituted Compound

Data from a study on 9-(3-bromo-4-hydroxy-5-methoxyphenyl)-3,3,6,6-tetramethyl-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione illustrates typical FMO analysis results.

| Parameter | Energy (eV) | Source |

|---|---|---|

| HOMO Energy | -5.8915 | nih.gov |

| LUMO Energy | -1.9353 | nih.gov |

| HOMO-LUMO Energy Gap (ΔE) | 3.9562 | nih.gov |

Molecular Electrostatic Potential (MEP) maps are visual tools that illustrate the charge distribution across a molecule's surface. libretexts.org These maps are invaluable for identifying regions that are electron-rich (nucleophilic, typically colored red) or electron-poor (electrophilic, typically colored blue). nih.govyoutube.com The MEP map for a molecule like 5-bromo-2-chloro-N-ethylbenzamide would highlight the electronegative oxygen and halogen atoms as regions of negative potential, making them likely sites for electrophilic attack. Conversely, the hydrogen atoms of the amide group and the ethyl chain would exhibit positive potential, marking them as potential sites for nucleophilic interaction. researchgate.net

In studies of other halogenated compounds, MEP analysis has shown that the electrostatic potential around halogen atoms can be complex. While the equatorial region is negative, a region of positive potential, known as a "sigma-hole" (σ-hole), can exist along the axis of the C-X bond (where X is Br or Cl). nih.gov The magnitude of this σ-hole is a key factor in the formation of halogen bonds. For bromo and chloro derivatives, the maximum electrostatic potential (Vs,max) along the C-X bond is typically positive, facilitating these interactions. nih.gov

Molecular Modeling and Simulation Approaches

Beyond static properties, molecular modeling can simulate dynamic processes, providing a deeper understanding of reaction pathways and intermolecular forces.

Computational modeling can be used to map out potential energy surfaces for chemical reactions, helping to elucidate the most likely mechanistic pathways. This involves identifying transition states and intermediates, and calculating the activation energies associated with different routes. For a molecule like this compound, this could involve modeling its synthesis or its participation in further reactions, such as nucleophilic substitution or coupling reactions.

For example, in reactions involving molecules with multiple nucleophilic sites, computational studies can predict regioselectivity. In the cyclization reactions of related bromo-isatin derivatives, the mechanism involves competition between sulfur and nitrogen nucleophiles for an electrophilic carbon center. mdpi.com Theoretical principles like the Hard and Soft Acid and Base (HSAB) theory are often used, suggesting that soft nucleophiles (like sulfur) preferentially react with soft electrophiles (like an α-bromo Csp3), while hard nucleophiles (like nitrogen) react with hard electrophiles (like a carbonyl carbon). mdpi.com

Non-covalent interactions are critical in determining the supramolecular assembly and crystal packing of molecules. nih.gov For this compound, the most significant interactions would be hydrogen bonds and halogen bonds.

Hydrogen Bonding: The N-H group of the amide linkage can act as a hydrogen bond donor, while the carbonyl oxygen (C=O) is a strong hydrogen bond acceptor. These interactions are fundamental to the formation of dimeric or polymeric structures in the solid state.

Table 3: Common Non-Covalent Interactions in Halogenated Benzamides

| Interaction Type | Donor | Acceptor | Typical Role in Crystal Packing |

|---|---|---|---|

| Hydrogen Bond | N-H | C=O | Forms primary structural motifs like dimers and chains. nih.gov |

| Halogen Bond | C-Br / C-Cl (σ-hole) | O, N, or another halogen | Directs supramolecular assembly and stabilizes packing. uomphysics.netd-nb.info |

| π-π Stacking | Benzene (B151609) Ring | Benzene Ring | Contributes to crystal stability through stacking of aromatic rings. uomphysics.net |

| C-H···π | C-H | Benzene Ring | Weak interactions that contribute to overall packing efficiency. nih.gov |

Crystal Structure Prediction and Validation through Computational Methods

The prediction of the crystal structure of organic molecules is a vital field in materials science and pharmaceutical development, as the solid-state arrangement of molecules dictates crucial physical properties. nih.gov For a molecule like this compound, computational methods offer a pathway to predict its most stable crystalline forms (polymorphs) before they are determined experimentally. nih.gov This process, known as Crystal Structure Prediction (CSP), typically involves generating a multitude of potential crystal packing arrangements and ranking them based on their calculated lattice energies. nih.govrsc.org

The methodology often employs sophisticated algorithms, such as modified genetic algorithms, to explore the vast conformational and packing possibilities. nih.gov These algorithms manipulate the molecule's position, orientation, and conformation within various common crystallographic space groups to find low-energy structures. nih.gov The energy of each potential structure is calculated using force fields, which are sets of parameters that describe the potential energy of the system. While standard force fields like the general AMBER force field (GAFF) can be used, for higher accuracy, force fields are often specifically tailored to the molecule under investigation by fitting them to high-level quantum mechanical calculations, such as dispersion-corrected Density Functional Theory (DFT). nih.govrsc.org

Once a set of low-energy structures is predicted, these are computationally validated. This involves comparing the geometric parameters of the predicted structures, such as unit cell dimensions and molecular conformations, against each other and, if available, against experimental data from techniques like X-ray diffraction. mdpi.com The close agreement between a predicted and an experimental structure provides strong validation for the computational model. nih.gov

A typical output from a CSP study includes a list of predicted stable polymorphs, their corresponding space groups, unit cell parameters, and relative energies, as illustrated in the hypothetical table below.

Table 1: Illustrative Data from a Hypothetical Crystal Structure Prediction Study of this compound

| Rank | Relative Energy (kJ/mol) | Space Group | a (Å) | b (Å) | c (Å) | β (°) | Volume (ų) |

| 1 | 0.00 | P2₁/c | 10.5 | 8.9 | 12.1 | 98.5 | 1118.2 |

| 2 | 1.54 | P-1 | 7.8 | 9.2 | 9.5 | 105.2 | 657.9 |

| 3 | 3.88 | C2/c | 20.1 | 5.4 | 11.3 | 115.7 | 1109.5 |

Note: This table is for illustrative purposes only and represents the type of data generated in a CSP study. The values are not based on actual experimental results for this specific compound.

Supramolecular Architecture Studies

Hirshfeld Surface Analysis for Intermolecular Interactions in Crystalline States

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify the various intermolecular interactions that govern the packing of molecules in a crystal. nih.govmdpi.com This method partitions the crystal space into regions where the electron distribution of a sum of spherical atoms for the molecule dominates the corresponding sum over the crystal. nih.gov The resulting surface provides a unique picture of the molecular environment and is invaluable for understanding the supramolecular architecture.

For this compound, the Hirshfeld surface would reveal the nature and extent of interactions involving its bromine, chlorine, oxygen, nitrogen, and hydrogen atoms. The surface can be mapped with various properties, such as dnorm, which highlights regions of close intermolecular contact. These contacts are then broken down and quantified using 2D fingerprint plots, which summarize all interactions across the surface. nih.gov

In a typical halogenated organic molecule, the analysis reveals significant contributions from various contacts:

H···H Contacts: These are generally the most abundant and represent van der Waals forces. nih.govmdpi.com

H···Br/Br···H and H···Cl/Cl···H Contacts: These represent halogen bonding and other dipole-dipole interactions, which are critical in directing the crystal packing of halogenated compounds. nih.govmdpi.com

H···O/O···H Contacts: These correspond to hydrogen bonds, typically involving the amide N-H donor and the carbonyl oxygen acceptor (N-H···O), which are strong directional interactions. nih.gov

C···H/H···C Contacts: These can indicate C-H···π interactions, further stabilizing the crystal lattice. mdpi.com

The relative percentage contributions of these interactions provide a quantitative summary of the crystal packing forces.

Table 2: Representative Intermolecular Contact Contributions from a Hirshfeld Surface Analysis

| Interaction Type | Contribution to Hirshfeld Surface (%) |

| H···H | ~30 - 40% |

| H···Br/Br···H | ~10 - 15% |

| H···Cl/Cl···H | ~10 - 15% |

| H···O/O···H | ~15 - 25% |

| C···H/H···C | ~5 - 10% |

| Other | ~5% |

Note: This table presents typical percentage ranges for intermolecular contacts in similar halogenated organic compounds, based on published studies. nih.govmdpi.com The data is illustrative and not specific to this compound.

Energy Framework Calculations to Understand Crystal Packing

To further elucidate the strength and nature of the molecular packing, energy framework calculations are employed. This method uses the molecular wave function from a quantum mechanical calculation (e.g., B3LYP/6-31G(d,p)) to compute the interaction energies between a central molecule and its neighbors within a defined cluster (typically ~3.8 Å radius). mdpi.comdntb.gov.ua The total interaction energy is decomposed into four key components: electrostatic, polarization, dispersion, and exchange-repulsion. dntb.gov.ua

These energies are then visualized as "frameworks" or "pipelines" connecting the centroids of interacting molecules. The thickness of the pipelines is proportional to the magnitude of the interaction energy, providing a clear, intuitive representation of the crystal's packing anisotropy and the dominant forces at play. mdpi.comdntb.gov.ua

For this compound, one would expect the energy frameworks to highlight:

A strong framework dominated by dispersion energy , which is typical for molecules with large, polarizable atoms like bromine and chlorine. dntb.gov.ua

A significant electrostatic framework corresponding to the strong N-H···O hydrogen bonds forming chains or dimers throughout the structure.

Table 3: Example of Interaction Energy Components from Energy Framework Calculations

| Interaction Energy Component | Typical Calculated Energy (kJ/mol) | Physical Interpretation |

| Electrostatic | -50 to -90 | Attraction/repulsion between static charge distributions (e.g., hydrogen bonds, dipole-dipole) |

| Polarization | -15 to -30 | Attraction from induced dipoles |

| Dispersion | -80 to -150 | van der Waals forces from electron correlation effects |

| Repulsion | +60 to +110 | Pauli exclusion principle at short ranges |

| Total | -85 to -160 | Net interaction energy stabilizing the crystal packing |

Note: The values in this table are illustrative examples based on similar compounds in the literature and represent the type of data obtained from energy framework analysis. dntb.gov.ua They are not the result of a specific calculation on this compound.

Structure Activity Relationship Sar and Molecular Design Principles for Halogenated Benzamides Theoretical and Mechanistic Aspects

Influence of Halogen Substituents on Molecular Properties and Reactivity

Electrophilicity Modulation by Halogens

Halogens exert a dual electronic effect on the aromatic ring: a deactivating inductive effect (-I) and a weakly activating resonance effect (+M). libretexts.org The strong electronegativity of halogens withdraws electron density from the benzene (B151609) ring through the sigma bond, making the ring less susceptible to electrophilic attack. libretexts.orgmsu.edu This deactivating inductive effect generally outweighs the electron-donating resonance effect, which involves the delocalization of a lone pair from the halogen into the pi-system of the ring. libretexts.org

The reactivity of halogenated benzamides in electrophilic substitution reactions is a direct consequence of these electronic effects. For instance, the rate of electrophilic aromatic substitution on halobenzenes is slower than on benzene itself. masterorganicchemistry.com The presence of multiple halogens, as in 5-bromo-2-chloro-N-ethylbenzamide, further deactivates the ring. However, the interplay of inductive and resonance effects, along with the specific halogen, can influence the regioselectivity of these reactions. libretexts.org

Role of Halogen Bonding in Molecular Recognition and Crystal Growth

Halogen bonding is a noncovalent interaction where a halogen atom acts as an electrophilic species (a Lewis acid), interacting with a nucleophilic region (a Lewis base) in another molecule. nih.govmdpi.com This interaction arises from the anisotropic distribution of electron density around the halogen atom, creating a region of positive electrostatic potential, known as a σ-hole, opposite to the covalent bond. nih.govjst.go.jp The strength of the halogen bond is dependent on the polarizability of the halogen, increasing in the order F < Cl < Br < I. jst.go.jp

Conformational Analysis and Stereochemical Considerations in Benzamide (B126) Derivatives

The three-dimensional structure of benzamide derivatives is critical for their biological activity, as it dictates how they fit into and interact with their target binding sites. The conformation of these molecules is largely determined by the rotational barriers around the aryl-carbonyl and carbonyl-nitrogen bonds.

The planarity of the benzamide group can be influenced by substituents on the aromatic ring. Ortho-substituents, such as the chlorine atom in this compound, can cause the amide group to twist out of the plane of the benzene ring due to steric hindrance. sci-hub.se This torsional angle (ω) between the carbonyl group and the phenyl ring is a key conformational parameter. nih.gov Studies on N-substituted benzamides have shown that the degree of this non-planarity can vary depending on the nature and size of the substituents. nih.govresearchgate.net For instance, in N,N-dimethylbenzamide, the calculated torsional angle can be as high as 90 degrees. nih.gov

Furthermore, in substituted benzamides, the possibility of cis/trans isomerism with respect to the amide bond exists, although the trans conformation is generally more stable. For some ortho-substituted benzamides, interconverting cis and trans conformers can exist in equilibrium. nih.gov The presence of atropisomerism, a type of stereoisomerism arising from hindered rotation around a single bond, is also a possibility in appropriately substituted benzamides, particularly those with bulky ortho substituents. nih.govacs.org

The specific conformation adopted by this compound will be a result of the interplay between the steric and electronic effects of the bromine, chlorine, and N-ethyl substituents. Understanding these conformational preferences is essential for designing molecules that can adopt the optimal geometry for binding to a specific biological target.

Design of Benzamide Scaffolds for Specific Molecular Interactions

The benzamide scaffold is a versatile platform in drug discovery, and its properties can be finely tuned through various molecular design strategies to achieve specific interactions with biological targets.

Scaffold Hopping and Bioisosteric Replacement Strategies

Scaffold hopping is a computational or conceptual strategy used in drug design to identify novel molecular frameworks that can mimic the biological activity of a known active compound while possessing a different core structure. nih.govnih.gov This approach can lead to compounds with improved properties, such as enhanced potency, better selectivity, or a more favorable pharmacokinetic profile. nih.gov For benzamide derivatives, scaffold hopping could involve replacing the benzamide core with other heterocyclic or carbocyclic structures that maintain the key pharmacophoric features required for activity.

Bioisosteric replacement is a more focused strategy that involves substituting an atom or a group of atoms with another that has similar physical or chemical properties, with the aim of creating a new molecule with similar biological properties to the parent compound. cambridgemedchemconsulting.comnih.gov In the context of halogenated benzamides like this compound, bioisosteric replacement can be a powerful tool. nih.gov For example, replacing the bromine atom with other halogens (F, Cl, I) or with other groups of similar size and electronic character (e.g., CF3, CN) can modulate the compound's activity. cambridgemedchemconsulting.com While halogens are often considered bioisosteres of each other, it's important to note that their bonds are weaker than hydrogen bonds and the nature of their interactions can differ significantly. cambridgemedchemconsulting.com The replacement of an amide bond with other functional groups like esters, thioamides, or various heterocycles is another common bioisosteric strategy to improve metabolic stability and other properties. nih.govnih.gov

| Original Group | Potential Bioisosteric Replacement | Rationale for Replacement |

| Bromine (Br) | Chlorine (Cl), Iodine (I), Trifluoromethyl (CF3) | Modulate halogen bonding strength, lipophilicity, and electronic effects. cambridgemedchemconsulting.com |

| Chlorine (Cl) | Fluorine (F), Methyl (CH3) | Fine-tune steric and electronic properties. cambridgemedchemconsulting.com |

| Amide (-CONH-) | Thioamide (-CSNH-), Ester (-COO-), 1,2,3-Triazole | Improve metabolic stability, alter hydrogen bonding capacity, and explore different interaction modes. nih.govnih.gov |

| Phenyl Ring | Pyridyl, Thienyl | Introduce heteroatoms to alter polarity, solubility, and potential for hydrogen bonding. cambridgemedchemconsulting.com |

Ligand-Based and Structure-Based Design Methodologies for Benzamide Derivatives

Both ligand-based and structure-based design approaches are extensively used in the development of benzamide derivatives. nih.govnih.gov

Ligand-based drug design (LBDD) is employed when the three-dimensional structure of the biological target is unknown. srce.hr This approach relies on the analysis of a set of molecules known to be active against the target. srce.hr By identifying common structural features and physicochemical properties (the pharmacophore), new molecules with potentially similar or improved activity can be designed. ajchem-a.com Quantitative structure-activity relationship (QSAR) studies are a key component of LBDD, where mathematical models are developed to correlate the chemical structure of compounds with their biological activity. ajchem-a.com For benzamide derivatives, LBDD has been successfully used to design inhibitors for various targets, including potassium channels. nih.govsrce.hruni-lj.si

Structure-based drug design (SBDD) , on the other hand, utilizes the known 3D structure of the target protein, typically obtained from X-ray crystallography or NMR spectroscopy. rsc.org This allows for the rational design of ligands that can fit into the binding site and form specific interactions with key amino acid residues. acs.org Molecular docking simulations are a central tool in SBDD, where potential ligands are computationally placed into the binding site to predict their binding mode and affinity. nih.gov For halogenated benzamides, SBDD can be particularly powerful in designing and optimizing halogen bonds and other specific interactions with the target protein. nih.govacs.org This approach has been instrumental in developing inhibitors for enzymes like histone deacetylases. acs.org

The design of a molecule like this compound for a specific biological purpose would likely involve a combination of these strategies. Initial leads might be identified through screening or LBDD, and subsequent optimization would be guided by SBDD to refine the interactions with the target, including the crucial roles of the halogen substituents.

Theoretical Insights into Amide Bond Stability and Chemical Modifications

The chemical and biological properties of halogenated benzamides, including this compound, are intrinsically linked to the stability and conformational preferences of the amide bond. Theoretical and computational chemistry provide powerful tools to dissect the nuanced factors governing this stability, offering insights into how the interplay of electronic and steric effects influences molecular behavior.

At the heart of amide chemistry is the concept of resonance. The lone pair of electrons on the nitrogen atom can delocalize into the carbonyl group, creating a partial double bond character in the C-N bond. This resonance stabilization is fundamental to the planarity and restricted rotation that characterize the amide functional group. The stability of this resonance can be significantly modulated by substituents on both the aromatic ring and the nitrogen atom.

Electronic and Steric Effects of Halogen Substituents

In this compound, the halogen atoms exert profound electronic effects. Both bromine and chlorine are electronegative, withdrawing electron density from the aromatic ring through the sigma framework (inductive effect). rsc.org However, they also possess lone pairs of electrons that can be donated to the ring via resonance. For halogens, the inductive effect typically outweighs the resonance effect, leading to a net deactivation of the ring towards electrophilic substitution. rsc.org

This electron-withdrawing nature of the halogens influences the amide bond. By pulling electron density from the phenyl ring, the carbonyl group becomes more electrophilic. This, in turn, can affect the degree of resonance stabilization of the amide bond. Computational studies on related benzamides help quantify these interactions.

A critical feature of this compound is the chlorine atom at the ortho-position relative to the amide linkage. Computational studies on ortho-substituted benzamides have revealed that such substitution significantly impacts the rotational dynamics of the molecule. acs.orgnih.gov The steric clash between the ortho-substituent and the amide group can force the amide out of the plane of the aromatic ring. However, studies have also shown that ortho-chloro substitution can, counterintuitively, increase the rotational barrier around the N-C(O) bond. nsf.govresearchgate.net This suggests a strengthening of the amide resonance, possibly due to a complex interplay of steric and electronic factors that favor a more planar amide geometry despite the ortho-substituent. acs.orgresearchgate.net

The barrier to rotation around the Ar–C(O) bond is also dramatically increased by ortho-substitution due to steric hindrance between the ortho-substituent and the amide's oxygen atom. nsf.gov

Interactive Data Table: Calculated Rotational Barriers in Substituted Benzamides

The following table, based on data from computational studies on related tertiary aromatic amides, illustrates the impact of ortho-substitution on the rotational energy barriers of the amide bond (N-C(O)) and the aryl-carbonyl bond (Ar-CO). These values provide a theoretical measure of bond stability and conformational restriction.

| Compound (Analog) | N-C(O) Rotational Barrier (kcal/mol) | Ar-CO Rotational Barrier (kcal/mol) |

| N-Benzoylmorpholine | 14.1 | 5.8 |

| N-(2-chlorobenzoyl)morpholine | 16.2 | 16.8 |

| N-(2,6-dichlorobenzoyl)morpholine | 20.8 | 19.2 |

| Data derived from computational studies on tertiary benzamide analogs. The values demonstrate a significant increase in rotational barriers upon ortho-chloro substitution, indicating enhanced bond stability and conformational rigidity. Source: The Journal of Organic Chemistry, 2018. acs.orgnsf.gov |

Advanced Theoretical Analysis: QTAIM and NBO

To gain deeper insights into the bonding and electronic structure, advanced computational methods like the Quantum Theory of Atoms in Molecules (QTAIM) and Natural Bond Orbital (NBO) analysis are employed.

QTAIM Analysis: QTAIM defines chemical bonds based on the topology of the electron density. nih.govmdpi.com Analysis of the bond critical points (BCPs) between atoms can reveal the nature of the interaction (e.g., covalent, ionic, hydrogen bond). rsc.orgresearchgate.net For a molecule like this compound, QTAIM could be used to characterize the strength of the C-N amide bond, analyze intramolecular hydrogen bonds, and investigate non-covalent interactions like halogen bonds (C-Br···O or C-Cl···O), which can further stabilize specific conformations. mdpi.comnih.gov

NBO Analysis: NBO analysis transforms the complex, delocalized molecular orbitals from a calculation into localized orbitals that align with the intuitive Lewis structure of bonds and lone pairs. researchgate.netnumberanalytics.com A key feature of NBO analysis is the examination of "hyperconjugative" interactions, which are stabilizing delocalizations of electrons from a filled (donor) orbital to a nearby empty (acceptor) orbital. nih.gov

In the context of the amide bond, NBO analysis quantifies the interaction between the nitrogen lone pair (n_N) and the antibonding orbital of the carbonyl group (π_C=O). The energy associated with this n_N → π_C=O interaction is a direct measure of the resonance stabilization of the amide bond. nih.gov For this compound, NBO analysis would reveal how the electronic effects of the bromine and chlorine substituents propagate through the molecule to either enhance or diminish this crucial stabilizing interaction. For instance, studies on similar molecules show that electron-withdrawing groups can influence the electron density at the amide nitrogen, thereby affecting the stabilization energy. nih.gov

Interactive Data Table: NBO Analysis of Amide Bond Stabilization

This table presents representative stabilization energies for the key hyperconjugative interaction that defines amide resonance in related systems.

| Interaction | Description | Stabilization Energy E(2) (kcal/mol) |

| n_N → π*_C=O | Delocalization of Nitrogen lone pair into the Carbonyl antibonding orbital | 50 - 65 |

| Values are representative for secondary and tertiary benzamides and indicate a strong, stabilizing resonance interaction. The precise value for this compound would be influenced by its specific substitution pattern. Source: Molecules, 2021. nih.gov |

Advanced Research Applications of 5 Bromo 2 Chloro N Ethylbenzamide in Chemical Sciences

Utilization as a Synthetic Building Block for Complex Organic Molecules

The primary and most established application of 5-bromo-2-chloro-N-ethylbenzamide in research is its role as a synthetic intermediate or building block. bldpharm.comcymitquimica.com The presence of two distinct halogen atoms on the aromatic ring allows for selective and sequential chemical transformations, a key strategy in the multi-step synthesis of complex target molecules. The chloro-substituent increases the electrophilicity of the benzamide (B126) structure, while the bromo-substituent is particularly amenable to various cross-coupling reactions.

This compound is typically synthesized from its carboxylic acid precursor, 5-bromo-2-chlorobenzoic acid. glindiachemicals.comlookchem.com The synthesis of this precursor itself is a subject of multiple studies, highlighting its importance as a foundational block for a range of derivatives. google.comgoogle.comgoogle.comgoogle.com The subsequent amidation with ethylamine (B1201723) yields this compound.

Its utility stems from the ability to use the halogenated sites for further functionalization:

Palladium-catalyzed cross-coupling reactions: The bromo-group at the 5-position is a prime site for Suzuki, Heck, Sonogashira, and Buchwald-Hartwig amination reactions, allowing for the introduction of new aryl, vinyl, alkynyl, or amino moieties.

Nucleophilic Aromatic Substitution (SNAr): The chlorine atom, activated by the adjacent amide group, can potentially be displaced by strong nucleophiles under specific conditions.

While direct examples of complex molecules synthesized from this compound are not extensively detailed in broad literature, the synthetic routes established for its precursor are indicative of the molecular complexity that can be achieved. For instance, 5-bromo-2-chlorobenzoic acid is a key intermediate for various pharmaceutical and agrochemical compounds. glindiachemicals.comgoogle.com It is a starting material for hypoglycemic drugs like Dapagliflozin and Empagliflozin, demonstrating the value of this substitution pattern in constructing bioactive molecules. google.com

| Reactive Site | Reaction Type | Potential Reagents | Resulting Structure |

|---|---|---|---|

| 5-Bromo | Suzuki Coupling | Ar-B(OH)₂, Pd catalyst, Base | Introduction of a new aryl group |

| 5-Bromo | Sonogashira Coupling | Terminal alkyne, Pd/Cu catalyst, Base | Formation of an arylethyne linkage |

| 5-Bromo | Buchwald-Hartwig Amination | R₂NH, Pd catalyst, Base | Formation of a C-N bond with a new amine |

| 2-Chloro | Nucleophilic Aromatic Substitution | Strong nucleophiles (e.g., alkoxides, thiolates) | Displacement of chlorine with a new functional group |

Exploration as Chemical Probes in Biological Systems for Mechanistic Studies

Chemical probes are small molecules used to study and manipulate biological systems and pathways. The benzamide class of compounds, to which this compound belongs, has been investigated for various pharmacological activities, including enzyme inhibition and receptor binding. ontosight.ai In principle, derivatives of this compound could be developed as probes. For example, the structure could be modified to incorporate reporter tags (like fluorophores or biotin) or photoreactive groups, allowing for the identification of molecular targets or the study of binding kinetics. The interaction of such probes with enzymes or receptors could provide insights into specific biological mechanisms.

However, while the potential exists, specific research detailing the application of this compound itself as a chemical probe for mechanistic studies is not widely available in the reviewed scientific literature. Its utility in this area remains a prospective field of inquiry, building upon the known biological activities of related benzamide structures. ontosight.aiontosight.ai

Role in the Development of Advanced Materials through Supramolecular Assembly

Supramolecular chemistry involves the study of chemical systems composed of a discrete number of molecules that are held together by non-covalent intermolecular forces. beilstein-journals.org These interactions, including hydrogen bonding, π–π stacking, and halogen bonding, can guide molecules to self-assemble into larger, ordered structures with emergent properties, forming the basis of advanced materials.

The this compound molecule possesses several features conducive to supramolecular assembly:

Hydrogen Bonding: The N-H proton of the amide group is a hydrogen bond donor, while the carbonyl oxygen is an acceptor. This can lead to the formation of one-dimensional chains or more complex networks.

Halogen Bonding: The bromine atom can act as a halogen bond donor, interacting with Lewis basic sites on adjacent molecules.

π–π Stacking: The aromatic ring can participate in stacking interactions with other rings.

While this potential exists, and related compounds are used in material science, the specific use of this compound in the rational design of advanced materials via supramolecular assembly is not a prominent area of current research based on available literature. smolecule.com Its listing by chemical suppliers under categories like "Materials, Soft Matter & Supramolecular Chemistry" suggests a recognized potential, but published studies demonstrating this application are scarce. fluorochem.co.ukambeed.com The development of functional materials from this specific building block is therefore a field ripe for exploration.

Interdisciplinary Research Perspectives in Chemical Biology and Material Science

The structural attributes of this compound position it at the intersection of several scientific disciplines, primarily chemical biology and material science.

In chemical biology , its role as a synthetic building block is paramount. The ability to use its reactive handles to construct more elaborate molecules is crucial for synthesizing libraries of compounds for drug discovery screening or for creating bespoke molecular tools to probe biological functions. ontosight.ai The established use of the core 5-bromo-2-chlorobenzoic acid structure in synthesizing approved drugs underscores the biomedical relevance of this scaffold. glindiachemicals.comgoogle.com

In material science , the compound represents an undeveloped but potential resource. smolecule.com Research into how the interplay of hydrogen bonding from the amide, potential halogen bonding from the bromine, and aromatic stacking can be controlled could lead to novel liquid crystals, gels, or porous organic materials. beilstein-journals.org Harnessing its potential could contribute to the development of new materials with tailored electronic, optical, or mechanical properties. lookchem.com

The advancement of research on this compound will likely involve a synergistic approach, where synthetic chemists develop new reactions and molecules based on this scaffold, which are then investigated by chemical biologists for their biological activity and by material scientists for their self-assembly properties.

Q & A

Q. Basic Research Focus

- ¹H/¹³C NMR : Essential for confirming substituent positions and ethylamide functionality. For example, the ethyl group’s methyl protons appear as a triplet (~1.2 ppm), while the amide proton resonates near 8–9 ppm .

- IR Spectroscopy : Identifies key functional groups (e.g., C=O stretch ~1650–1700 cm⁻¹ for amides). Note that absence of O-H stretches confirms successful dehydration in acyl chloride intermediates .

- Mass Spectrometry : High-resolution MS (HRMS) verifies molecular ion peaks and isotopic patterns for bromine (¹:¹ ratio for ⁷⁹Br/⁸¹Br) .

How can crystallographic data from single-crystal X-ray diffraction be refined using SHELX programs for accurate structural determination?

Advanced Research Focus

SHELX programs (e.g., SHELXL) are critical for refining small-molecule crystal structures:

- Data Handling : Import high-resolution intensity data (e.g., Mo-Kα radiation) and apply absorption corrections. SHELXL’s robust algorithms minimize errors in thermal parameter refinement .

- Twinned Data : For partially overlapping reflections, use SHELXL’s twin law refinement (BASF parameter) to resolve ambiguities .

- Validation : Cross-check refined structures with CCDC databases and validate bond lengths/angles against similar benzamide derivatives (e.g., N-(5-Bromo-2-chlorobenzyl) sulfonamides ).

How can researchers resolve contradictions in reaction outcomes reported across studies for halogenated benzamide synthesis?

Advanced Research Focus

Discrepancies in yields or selectivity often arise from:

- Reagent Purity : Trace moisture in SOCl₂ or DMF can hydrolyze acyl chlorides, reducing yields. Use freshly distilled reagents and inert atmospheres .

- Temperature Gradients : Suboptimal heating (e.g., uneven reflux) may lead to incomplete conversion. Employ microwave-assisted synthesis for uniform heating .

- Analytical Variability : Conflicting NMR data might stem from solvent impurities or dynamic effects. Use deuterated solvents and variable-temperature NMR to confirm assignments .

What strategies are recommended for optimizing regioselectivity in halogenated benzamide derivatives during functionalization?

Q. Advanced Research Focus

- Directed Metalation : Use directing groups (e.g., amides) to control halogenation sites. For example, N-ethyl groups in this compound can sterically hinder electrophilic substitution at the ortho position .

- Computational Modeling : DFT calculations (e.g., Gaussian) predict electrophilic aromatic substitution sites by analyzing Fukui indices or electrostatic potential maps .

- Protection/Deprotection : Temporarily protect reactive sites (e.g., bromine) using trimethylsilyl groups during subsequent chlorination steps .

How does solvent polarity influence the reaction kinetics of this compound in nucleophilic substitution reactions?

Q. Advanced Research Focus

- Polar Protic Solvents (e.g., MeOH) : Stabilize transition states via hydrogen bonding, accelerating SN2 mechanisms but risking hydrolysis of sensitive groups.

- Aprotic Solvents (e.g., DMF) : Enhance nucleophilicity of reactants (e.g., amines) by reducing solvation, favoring SNAr mechanisms in aromatic systems .

- Kinetic Studies : Use stopped-flow UV-Vis spectroscopy to monitor intermediate formation rates under varying solvent conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.